Caerulein precursor-related fragment Ec Caerulein precursor-related fragment Ec
Brand Name: Vulcanchem
CAS No.:
VCID: VC3672867
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Caerulein precursor-related fragment Ec

CAS No.:

Cat. No.: VC3672867

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Caerulein precursor-related fragment Ec -

Specification

Introduction

Origin and Background

Caerulein precursor-related fragment Ec is a peptide isolated from the skin secretions of certain amphibian species, particularly the clawed frog species Xenopus laevis and Silurana epitropicalis. This compound belongs to a family of peptides that share structural similarities with cholecystokinin (CCK), a hormone found in mammals that stimulates gallbladder contraction and digestive enzyme secretion. The structural homology with CCK contributes to its biological activities, particularly its interactions with CCK receptors and its effects on insulin secretion.

The peptide represents one of many bioactive compounds produced by amphibians as part of their defense mechanisms against predators and microbial threats. These skin-secreted peptides have evolved diverse biological functions, making them valuable subjects for both basic scientific research and potential therapeutic development. The identification and characterization of caerulein precursor-related fragment Ec highlight the importance of biodiversity in natural product discovery.

Chemical Structure and Properties

Amino Acid Sequence

Caerulein precursor-related fragment Ec is a 31-amino acid peptide with the specific sequence GLGSFFKNAIKIAGKVGSTIGKVADAIGNKE. This primary structure determines its three-dimensional configuration and biological activity. The peptide's sequence contains both hydrophilic and hydrophobic residues, giving it amphipathic properties that facilitate interactions with cell membranes and receptor proteins.

Structural Characteristics

The peptide's structural features contribute to its stability and specific binding to target receptors. The arrangement of amino acids creates binding domains that interact with G-protein coupled receptors similar to those activated by cholecystokinin. These structural characteristics are essential for the peptide's biological activities, including its insulin-releasing properties and potential antibacterial effects.

Biological Activities

Insulin-Releasing Properties

One of the most significant biological activities of caerulein precursor-related fragment Ec is its ability to stimulate insulin secretion from pancreatic cells. Research has demonstrated that this peptide substantially enhances insulin release, with some studies reporting stimulation levels exceeding 500% compared to basal levels at higher concentrations. The peptide demonstrates remarkable potency, exhibiting significant activity at concentrations as low as 0.03 nM.

Concentration (nM)Observed Effect on Insulin ReleaseReference
0.03Significant increase in insulin secretion
Higher concentrations>500% stimulation compared to basal levels

Mechanism of Action

The mechanism by which caerulein precursor-related fragment Ec stimulates insulin release involves enhancing intracellular calcium levels in pancreatic beta cells. Calcium ions play a crucial role in the exocytosis of insulin-containing vesicles, and by increasing intracellular calcium concentrations, the peptide triggers insulin release into the bloodstream. This mechanism begins with the peptide binding to G-protein coupled receptors, initiating a signaling cascade that ultimately leads to calcium mobilization and insulin secretion.

Additional Biological Activities

Beyond its insulin-releasing properties, caerulein precursor-related fragment Ec has been reported to possess antibacterial activity. This property is consistent with the defensive role of many amphibian skin peptides, which help protect these animals from microbial infections in their aquatic environments. The antibacterial mechanism likely involves disruption of bacterial cell membranes, a common mode of action for many antimicrobial peptides.

Synthesis and Production Methods

Several approaches can be employed for the synthesis of caerulein precursor-related fragment Ec, allowing for the production of high-purity peptides suitable for research and potential therapeutic applications. The most common method is solid-phase peptide synthesis, which enables the sequential addition of protected amino acids to build the peptide chain according to the desired sequence.

Alternative production methods include recombinant DNA technology, where the gene encoding the peptide is expressed in bacterial or yeast systems. Each synthesis approach offers different advantages in terms of yield, purity, cost-effectiveness, and scalability. The availability of synthetic versions facilitates research into the peptide's biological activities without requiring extraction from natural sources, which would be impractical due to the limited quantities produced by amphibians.

Research Applications

Experimental Models

Caerulein, a related decapeptide cholecystokinin analogue, has been extensively used in experimental models to induce pancreatic inflammation . When administered at high doses (50 μg/kg per hour) over a period of 6 hours, caerulein induces acute necrotizing pancreatitis in mice . These experimental models provide valuable platforms for studying the pathogenesis of pancreatitis and evaluating potential therapeutic interventions.

Research has revealed differential responses to caerulein treatment between wild-type mice and those harboring specific mutations. For example, after caerulein treatment, wild-type mice exhibit high and persistent expression of phosphoglycerate dehydrogenase (PHGDH), whereas in mice with KRAS mutations, PHGDH expression is only transient . These differences help elucidate the molecular pathways involved in pancreatic inflammation and potential cancer development.

Mouse ModelPHGDH Expression After Caerulein TreatmentReference
Wild-typeHigh and persistent
KRAS mutantTransient, decreases in long term

Studies on Pancreatic Inflammation

Research utilizing caerulein has contributed significantly to understanding the mechanisms of pancreatic inflammation and potential protective strategies. One study demonstrated that pancreatic glutathione content in mice treated with high-dose caerulein decreased to 17% of normal levels within 4 hours of treatment initiation, and gradually recovered after discontinuing caerulein administration . This finding highlights the importance of oxidative stress in the pathogenesis of acute pancreatitis.

Further investigations have shown that glutathione monoethyl ester treatment can ameliorate caerulein-induced pancreatic damage. Mice pretreated with glutathione monoethyl ester before caerulein administration exhibited blunted depletion of pancreatic glutathione, diminished histologic evidence of pancreatitis (including reduced necrosis, inflammation, and vacuolization), and lower serum amylase values compared to mice treated with caerulein alone . These results suggest that antioxidant therapy may have protective effects against pancreatic inflammation.

Recent Research Findings in Signaling Pathways

Recent studies have explored the relationship between caerulein treatment, PI3K signaling pathways, and pancreatic diseases . Research has shown that PI3K cascade to FGFR1-4 is significantly increased in chronic pancreatitis as opposed to pancreatic ductal adenocarcinoma (PDAC) and normal parenchyma, suggesting differential activation of receptor tyrosine kinase (RTK)-coupled PI3K in these conditions .

Experimental evidence indicates that genetic inactivation of PI3Kα can protect against caerulein-induced pancreatic damage. Mice with epithelial-restricted PI3Kα inactivation demonstrated decreased numbers of acinar-to-ductal metaplasia (ADM) lesions, lower pancreatitis scores, and reduced fibrosis following caerulein treatment . Specifically, epithelial-restricted PI3Kα inactivation decreased the re-expression of nuclear Sox9, a key pancreatic progenitor factor involved in acinar-to-ductal metaplasia .

Conversely, increasing PI3Kα activity using a selective activator (compound 1938) enhanced caerulein-induced metaplastic structures and promoted the formation of PanIN lesions . These effects were prevented by genetic catalytic inactivation of PI3Kα, further supporting the role of this signaling pathway in pancreatic cell plasticity and response to inflammatory stimuli.

InterventionEffect on Caerulein-Induced DamageReference
PI3Kα genetic inactivationDecreased ADM lesions, lower pancreatitis score, reduced fibrosis
PI3Kα activation (compound 1938)Enhanced metaplastic structures, promoted PanIN lesions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator